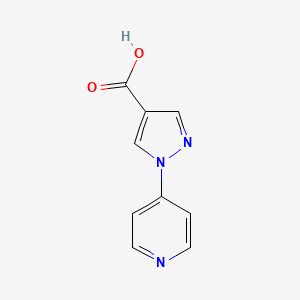

1-(Pyridin-4-yl)-1H-pyrazole-4-carboxylic acid

Description

The exact mass of the compound 1-(Pyridin-4-yl)-1H-pyrazole-4-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(Pyridin-4-yl)-1H-pyrazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Pyridin-4-yl)-1H-pyrazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-pyridin-4-ylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c13-9(14)7-5-11-12(6-7)8-1-3-10-4-2-8/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRKRCTONQOYQPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1N2C=C(C=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 1-(Pyridin-4-yl)-1H-pyrazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Pyridin-4-yl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrazole moiety is a common scaffold in numerous biologically active molecules, exhibiting a wide range of pharmacological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1] The addition of a pyridine ring at the N-1 position and a carboxylic acid at the C-4 position of the pyrazole core creates a versatile building block for the synthesis of more complex pharmaceutical agents. This guide provides an in-depth overview of a primary and efficient synthetic route to this target molecule, focusing on the underlying chemical principles and practical experimental considerations.

Core Synthetic Strategy: Cyclocondensation of a Hydrazine with a 1,3-Dicarbonyl Equivalent

The most direct and widely employed method for the synthesis of the pyrazole ring is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.[1][2][3] This approach, often referred to as the Knorr pyrazole synthesis, offers a flexible and high-yielding pathway to a variety of substituted pyrazoles.[2][4] For the synthesis of 1-(Pyridin-4-yl)-1H-pyrazole-4-carboxylic acid, the key precursors are 4-hydrazinopyridine and a suitable 1,3-dicarbonyl compound that can provide the C2-C3-C4 framework of the pyrazole ring with a carboxylic acid or a precursor group at the C4 position.

A particularly effective 1,3-dicarbonyl equivalent for this purpose is ethyl 2-formyl-3-oxopropanoate or its sodium salt. This reagent provides the necessary functionality to directly install the carboxylic acid precursor (an ester group) at the desired position on the pyrazole ring.

Reaction Scheme

The overall synthetic transformation can be depicted as follows:

Caption: Overall synthetic route to 1-(Pyridin-4-yl)-1H-pyrazole-4-carboxylic acid.

Detailed Experimental Protocols

This section provides a two-step experimental protocol for the synthesis of the target molecule.

Part 1: Synthesis of Ethyl 1-(pyridin-4-yl)-1H-pyrazole-4-carboxylate

This protocol describes the initial cyclocondensation reaction to form the pyrazole ester intermediate.

Materials:

-

4-Hydrazinopyridine hydrochloride

-

Sodium salt of ethyl 2-formyl-3-oxopropanoate

-

Glacial Acetic Acid

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of 4-hydrazinopyridine hydrochloride in a mixture of ethanol and water, add a stoichiometric equivalent of a base (e.g., sodium acetate) to liberate the free hydrazine.

-

Add a catalytic amount of glacial acetic acid to the solution.[2]

-

To this mixture, add an equimolar amount of the sodium salt of ethyl 2-formyl-3-oxopropanoate in portions at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude ethyl 1-(pyridin-4-yl)-1H-pyrazole-4-carboxylate by silica gel column chromatography.

Part 2: Hydrolysis to 1-(Pyridin-4-yl)-1H-pyrazole-4-carboxylic acid

This protocol details the saponification of the ester to the final carboxylic acid product.

Materials:

-

Ethyl 1-(pyridin-4-yl)-1H-pyrazole-4-carboxylate

-

Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Water

-

Hydrochloric acid (HCl), 1M solution

Procedure:

-

Dissolve the ethyl 1-(pyridin-4-yl)-1H-pyrazole-4-carboxylate in a mixture of THF and water.[2]

-

Add an excess of sodium hydroxide or lithium hydroxide (typically 1.5 - 3.0 equivalents) to the solution.[2]

-

Stir the mixture at room temperature or with gentle heating, monitoring the reaction progress by TLC until the starting ester is consumed.

-

Cool the reaction mixture in an ice bath and carefully acidify with 1M HCl until the pH is acidic, leading to the precipitation of the carboxylic acid.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield the pure 1-(Pyridin-4-yl)-1H-pyrazole-4-carboxylic acid.

Mechanistic Insights

The formation of the pyrazole ring proceeds through a well-established mechanism involving nucleophilic attack, condensation, and cyclization.

Caption: Simplified mechanism of pyrazole ring formation.

The initial step involves the nucleophilic attack of one of the nitrogen atoms of 4-hydrazinopyridine on one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by dehydration to form a hydrazone intermediate. Subsequently, an intramolecular nucleophilic attack by the second nitrogen atom onto the remaining carbonyl group leads to a cyclic intermediate. A final dehydration step then yields the aromatic pyrazole ring. The regioselectivity of the initial attack can be influenced by the nature of the substituents on the 1,3-dicarbonyl compound.

Alternative Synthetic Approaches

While the cyclocondensation route is highly effective, other methods for the synthesis of pyrazole-4-carboxylic acids have been reported.

-

Vilsmeier-Haack Reaction: This reaction involves the formylation of a hydrazone of a β-keto ester using a Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide).[5][6] This method can be a high-yielding alternative, and microwave-assisted Vilsmeier cyclization has been shown to significantly reduce reaction times and improve yields.[5]

-

Oxidation of 4-Alkylpyrazoles: In some cases, a pre-formed pyrazole with an alkyl group at the 4-position can be oxidized to the corresponding carboxylic acid.[7] This approach is dependent on the availability of the starting 4-alkylpyrazole.

Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the primary synthetic route.

| Step | Key Reagents | Solvent | Temperature | Typical Yield |

| Cyclocondensation | 4-Hydrazinopyridine, Ethyl 2-formyl-3-oxopropanoate | Ethanol/Water | Reflux | 70-90% |

| Hydrolysis | Ethyl 1-(pyridin-4-yl)-1H-pyrazole-4-carboxylate, NaOH | THF/Water | Room Temp. | >90% |

Conclusion

The synthesis of 1-(Pyridin-4-yl)-1H-pyrazole-4-carboxylic acid is most reliably achieved through a two-step sequence involving the cyclocondensation of 4-hydrazinopyridine with a suitable 1,3-dicarbonyl precursor, followed by hydrolysis of the resulting ester. This method is robust, high-yielding, and utilizes readily available starting materials. Understanding the underlying reaction mechanism and optimizing experimental conditions are key to achieving high purity and yield of this valuable synthetic intermediate. For drug development professionals, the described synthetic route provides a scalable and efficient pathway to access this important molecular scaffold for further elaboration and biological evaluation.

References

- Imidazolium-based ionic liquids, containing perrhenate anions, are very efficient reaction media for the one-pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives with flow oxygen as an oxidant. (n.d.). SID.

- Synthesis of Novel 1-H-Pyrazole-4-carboxylic Acid Esters by Conventional and Microwave Assisted Vilsmeier Cyclization of Hydrazones of β-Keto Esters. (n.d.).

- Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applications. (n.d.). Benchchem.

-

An Efficient Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters with Vilsmeier Reagent under Neat Conditions. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. (n.d.). RSC Publishing. Retrieved January 19, 2026, from [Link]

- Method for preparing pyrazolecarboxylic acid and derivatives. (1990). Google Patents.

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2021). PMC - NIH. Retrieved January 19, 2026, from [Link]

-

Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. (n.d.). Slideshare. Retrieved January 19, 2026, from [Link]

-

The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC. Retrieved January 19, 2026, from [Link]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. jk-sci.com [jk-sci.com]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. EP0350176A2 - Method for preparing pyrazolecarboxylic acid and derivatives - Google Patents [patents.google.com]

A Technical Guide to the Physicochemical Properties of 1-(Pyridin-4-yl)-1H-pyrazole-4-carboxylic Acid for Drug Discovery Professionals

Executive Summary: The convergence of privileged scaffolds in medicinal chemistry often yields molecular frameworks with significant potential for therapeutic innovation. 1-(Pyridin-4-yl)-1H-pyrazole-4-carboxylic acid is one such molecule, integrating the biologically significant pyrazole core with the versatile pyridine ring.[1] This combination offers a unique set of physicochemical properties that are highly relevant for modern drug discovery, including tunable solubility, multiple points for hydrogen bonding, and a favorable profile for interacting with biological targets. This guide provides an in-depth analysis of its structural, physicochemical, and analytical characteristics, offering field-proven insights for researchers, scientists, and drug development professionals aiming to leverage this scaffold in their research endeavors.

Introduction: The Strategic Importance of the Pyrazole-Pyridine Scaffold

The pyrazole ring is a five-membered heterocyclic system that stands as a cornerstone in pharmaceutical chemistry.[1] Its derivatives are known for a wide spectrum of biological activities and are integral components of numerous approved drugs, including kinase inhibitors for cancer therapy and anti-inflammatory agents.[2] The pyrazole nucleus is considered a "privileged scaffold" due to its ability to serve as a versatile template for designing ligands that can interact with a diverse range of biological targets.[1][2]

Similarly, the pyridine ring, an essential heteroaromatic system, is a frequent constituent of therapeutic agents. Isomers of pyridine carboxylic acid have given rise to a multitude of drugs for various diseases.[3] The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor and can be protonated, which significantly influences the molecule's solubility and its potential for ionic interactions with protein residues.

The molecule 1-(Pyridin-4-yl)-1H-pyrazole-4-carboxylic acid strategically combines these two powerful pharmacophores. This guide elucidates the key physicochemical properties of this compound, providing the foundational knowledge necessary for its effective application in drug design and development projects.

Molecular Identity and Structural Features

Accurate identification is the first step in any scientific investigation. The fundamental structural and identity markers for 1-(Pyridin-4-yl)-1H-pyrazole-4-carboxylic acid are summarized below.

Table 1: Core Molecular Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 1-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid | PubChem |

| CAS Number | 1002030-97-7 | Vendor Data |

| Molecular Formula | C₉H₇N₃O₂ | [4] |

| Molecular Weight | 189.17 g/mol | [5] |

| Monoisotopic Mass | 189.05383 Da | [4] |

| Canonical SMILES | C1=CN=CC=C1N2C=C(C=N2)C(=O)O | [4] |

| InChIKey | HRKRCTONQOYQPH-UHFFFAOYSA-N |[4] |

Sources

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PubChemLite - 1-(pyridin-4-yl)-1h-pyrazole-4-carboxylic acid (C9H7N3O2) [pubchemlite.lcsb.uni.lu]

- 5. 3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid | C9H7N3O2 | CID 28948770 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(Pyridin-4-yl)-1H-pyrazole-4-carboxylic acid (CAS No. 1155066-46-8)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(Pyridin-4-yl)-1H-pyrazole-4-carboxylic acid, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The content herein is structured to deliver not just procedural steps but also the underlying scientific rationale, empowering researchers to effectively utilize this compound in their synthetic and therapeutic development endeavors.

Core Compound Identification and Properties

Chemical Identity:

| Identifier | Value |

| Chemical Name | 1-(Pyridin-4-yl)-1H-pyrazole-4-carboxylic acid |

| CAS Number | 1155066-46-8[1][2] |

| Molecular Formula | C₉H₇N₃O₂[1] |

| Molecular Weight | 189.17 g/mol [1] |

| Synonyms | 1-(4-Pyridyl)-1H-pyrazole-4-carboxylic acid |

Physicochemical Properties (Predicted and Experimental Analogs):

While specific experimental data for this compound is not widely published, properties can be inferred from structurally similar pyrazole carboxylic acids.

| Property | Value (with notes) |

| Appearance | Likely a white to off-white solid (based on analogs). |

| Melting Point | Expected to be relatively high, likely >200 °C (based on analogs like 1-phenyl-1H-pyrazole-4-carboxylic acid with a melting point of 222-227 °C).[3] |

| Solubility | Expected to have low solubility in water and non-polar organic solvents, with increased solubility in polar aprotic solvents like DMSO and DMF. |

| pKa | The carboxylic acid proton is expected to have a pKa in the range of 3-5, typical for this functional group. |

Synthesis and Purification: A Validated Approach

The synthesis of 1-(Pyridin-4-yl)-1H-pyrazole-4-carboxylic acid is typically achieved through a two-step process: the initial formation of the corresponding ethyl ester followed by its hydrolysis. This method offers a reliable route with good yields.

Step 1: Synthesis of Ethyl 1-(Pyridin-4-yl)-1H-pyrazole-4-carboxylate

The synthesis of the pyrazole ring is a cornerstone of heterocyclic chemistry. A common and effective method is the reaction of a hydrazine derivative with a suitable three-carbon electrophile. In this case, 4-hydrazinopyridine reacts with an ethyl 2-formyl-3-oxopropanoate equivalent.

Reaction Scheme:

A plausible synthetic workflow for the target ester.

Experimental Protocol:

-

Reaction Setup: To a solution of 4-hydrazinopyridine hydrochloride (1.0 eq) in a suitable solvent such as ethanol, add a base like triethylamine (1.1 eq) to liberate the free hydrazine.

-

Addition of Electrophile: To the stirred solution, add ethyl 2-(ethoxymethylene)-3-oxobutanoate (1.0 eq) dropwise at room temperature.

-

Reaction Progression: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Work-up and Isolation: After cooling, the reaction mixture is concentrated under reduced pressure. The residue is then taken up in an organic solvent like ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure ethyl 1-(pyridin-4-yl)-1H-pyrazole-4-carboxylate.

Step 2: Hydrolysis to 1-(Pyridin-4-yl)-1H-pyrazole-4-carboxylic acid

The final step is the saponification of the ethyl ester to the desired carboxylic acid.[4][5]

Reaction Scheme:

Hydrolysis of the ester to the final carboxylic acid.

Experimental Protocol:

-

Saponification: Dissolve the ethyl 1-(pyridin-4-yl)-1H-pyrazole-4-carboxylate (1.0 eq) in a mixture of ethanol and water. Add an excess of sodium hydroxide (2-3 eq) and heat the mixture to reflux.

-

Monitoring: Monitor the reaction by TLC until the starting material is completely consumed.

-

Acidification: Cool the reaction mixture to room temperature and then acidify to a pH of approximately 3-4 with dilute hydrochloric acid. This will precipitate the carboxylic acid.

-

Isolation and Purification: The precipitate is collected by vacuum filtration, washed with cold water to remove inorganic salts, and then dried under vacuum to yield the pure 1-(Pyridin-4-yl)-1H-pyrazole-4-carboxylic acid.

Spectroscopic Characterization (Anticipated Data)

¹H NMR (DMSO-d₆, 400 MHz):

-

~13.0 ppm (s, 1H): Carboxylic acid proton (broad singlet).

-

~8.8 ppm (d, 2H): Protons on the pyridine ring ortho to the nitrogen.

-

~8.5 ppm (s, 1H): Proton at the 5-position of the pyrazole ring.

-

~8.2 ppm (s, 1H): Proton at the 3-position of the pyrazole ring.

-

~7.8 ppm (d, 2H): Protons on the pyridine ring meta to the nitrogen.

¹³C NMR (DMSO-d₆, 100 MHz):

-

~165 ppm: Carboxylic acid carbonyl carbon.

-

~150 ppm: Pyridine carbons ortho to the nitrogen.

-

~145 ppm: Pyrazole carbon at the 5-position.

-

~140 ppm: Pyridine carbon para to the nitrogen.

-

~130 ppm: Pyrazole carbon at the 3-position.

-

~115 ppm: Pyridine carbons meta to the nitrogen.

-

~110 ppm: Pyrazole carbon at the 4-position.

Infrared (IR) Spectroscopy (KBr Pellet):

-

~3100-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

-

~1700 cm⁻¹: C=O stretch of the carboxylic acid.

-

~1600, 1500 cm⁻¹: C=N and C=C stretching vibrations of the pyrazole and pyridine rings.

Mass Spectrometry (MS):

-

[M+H]⁺: Expected at m/z 190.06.

-

[M-H]⁻: Expected at m/z 188.05.

Applications in Drug Discovery and Medicinal Chemistry

The 1-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid scaffold is a valuable building block in drug discovery due to the established pharmacological importance of both the pyrazole and pyridine moieties.

Rationale as a Kinase Inhibitor Scaffold

The pyrazole ring is a well-known "privileged scaffold" in medicinal chemistry, frequently found in the core of various kinase inhibitors.[6][7] The nitrogen atoms of the pyrazole can act as hydrogen bond donors and acceptors, crucial for interacting with the hinge region of the ATP-binding pocket of many kinases. The pyridyl group can also form important interactions with the solvent-exposed regions of the kinase domain.

Hypothesized binding mode within a kinase active site.

The carboxylic acid functionality provides a versatile handle for further chemical modifications, such as amide bond formation, to explore the surrounding chemical space and optimize binding affinity and selectivity.

Potential Therapeutic Targets

While specific biological data for this compound is limited, derivatives of the pyrazolopyridine core have shown activity against a range of kinases, including:

-

Extracellular Signal-Regulated Kinase (ERK): Inhibitors based on the 1H-pyrazolo[4,3-c]pyridin-6-yl urea scaffold have been developed for the treatment of cancers with a reactivated ERK signal pathway.[8]

-

TANK-binding kinase 1 (TBK1): 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of TBK1, a key kinase in innate immunity signaling.[9]

-

FLT3 and CDKs: 1H-pyrazole-3-carboxamide derivatives have been designed as inhibitors of FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs), with potential applications in acute myeloid leukemia.[10]

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 1-(Pyridin-4-yl)-1H-pyrazole-4-carboxylic acid.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

1-(Pyridin-4-yl)-1H-pyrazole-4-carboxylic acid is a strategically designed chemical scaffold that holds considerable promise for the development of novel therapeutics, particularly in the realm of kinase inhibition. Its synthesis is achievable through established chemical transformations, and its structure offers multiple points for diversification to optimize pharmacological properties. This guide provides a foundational understanding for researchers to leverage the potential of this valuable building block in their drug discovery programs.

References

-

Lead Sciences. 1-(Pyridin-4-yl)-1H-pyrazole-4-carboxylic acid. [Link]

-

Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers. PubMed. [Link]

-

Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. PubMed. [Link]

-

Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. PubMed. [Link]

-

Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity. PubMed. [Link]

-

Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. PMC. [Link]

-

Hydrolysis of esters. Chemguide. [Link]

-

Ester hydrolysis. Wikipedia. [Link]

Sources

- 1. Ethyl pyrazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 2. EP0350176A2 - Method for preparing pyrazolecarboxylic acid and derivatives - Google Patents [patents.google.com]

- 3. 1-フェニル-1H-ピラゾール-4-カルボン酸 | Sigma-Aldrich [sigmaaldrich.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Ester hydrolysis - Wikipedia [en.wikipedia.org]

- 6. Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PubChemLite - 1-phenyl-3-(pyridin-4-yl)-1h-pyrazole-4-carboxylic acid (C15H11N3O2) [pubchemlite.lcsb.uni.lu]

- 10. mdpi.com [mdpi.com]

Solubility Profiling of 1-(Pyridin-4-yl)-1H-pyrazole-4-carboxylic Acid: A Methodological Whitepaper for Drug Discovery Professionals

An In-depth Technical Guide

Abstract: The aqueous and non-aqueous solubility of a drug candidate is a critical determinant of its developability, influencing everything from oral bioavailability to formulation feasibility. This guide provides a comprehensive framework for determining and interpreting the solubility profile of 1-(Pyridin-4-yl)-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. While specific solubility data for this exact molecule is not widely published, this document outlines the authoritative experimental protocols, underlying scientific principles, and data interpretation strategies necessary for researchers to conduct a thorough solubility assessment. We will detail the gold-standard equilibrium shake-flask method, explain the rationale behind solvent selection, and provide a template for robust data analysis, thereby establishing a self-validating system for solubility characterization.

The Central Role of Solubility in Pharmaceutical Sciences

The journey of a drug from a promising lead compound to a therapeutic agent is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands out as a paramount factor. It is defined as the maximum concentration of a substance that can be dissolved in a solvent to form a stable, homogenous solution. For drug development professionals, understanding the solubility of a new chemical entity (NCE) like 1-(Pyridin-4-yl)-1H-pyrazole-4-carboxylic acid is not merely an academic exercise; it is a critical step that dictates the compound's entire development trajectory.

Poor aqueous solubility is a leading cause of failure for promising drug candidates, as it often correlates with low and variable oral bioavailability, hindering the drug's ability to reach its therapeutic target in effective concentrations. Furthermore, solubility in various organic and mixed-solvent systems is crucial for developing viable formulations, from oral dosage forms to intravenous solutions. The structure of 1-(Pyridin-4-yl)-1H-pyrazole-4-carboxylic acid—containing a basic pyridine ring, an acidic carboxylic acid group, and a pyrazole core—suggests a complex, pH-dependent solubility profile that warrants rigorous investigation.

This guide provides the necessary protocols and theoretical grounding to empower researchers to generate reliable and reproducible solubility data, forming a solid foundation for subsequent preclinical and clinical development.

Experimental Design: The Shake-Flask Method (ICH Guideline Compliant)

The most reliable and universally accepted method for determining equilibrium solubility is the shake-flask method. Its simplicity and accuracy make it the gold standard. The core principle involves agitating an excess amount of the solid compound in a chosen solvent until equilibrium is reached, followed by separating the undissolved solid and quantifying the concentration of the dissolved compound in the supernatant.

Rationale for Solvent Selection

The choice of solvents is critical for building a comprehensive solubility profile. The selection should span a range of polarities and hydrogen bonding capabilities to mimic various physiological and formulation environments.

-

Aqueous Buffers (pH 3.0, 5.0, 7.4): These are essential for simulating physiological conditions in the gastrointestinal tract and blood. The pH-dependent solubility is particularly important for ionizable molecules like our target compound, which possesses both an acidic (carboxylic acid) and a basic (pyridine) center.

-

Methanol (MeOH) & Ethanol (EtOH): Polar protic solvents commonly used in formulations and as a reference for general solubility.

-

Dimethyl Sulfoxide (DMSO): A highly polar aprotic solvent, often used for initial compound solubilization in high-throughput screening. Understanding its limits is crucial.

-

Acetonitrile (ACN): A polar aprotic solvent, frequently used in chromatographic analysis and as a less polar alternative to DMSO.

-

Propylene Glycol (PG) & Polyethylene Glycol 400 (PEG 400): Common co-solvents and excipients used in pharmaceutical formulations to enhance the solubility of poorly soluble drugs.

Detailed Experimental Protocol

Materials:

-

1-(Pyridin-4-yl)-1H-pyrazole-4-carboxylic acid (solid, >98% purity)

-

Selected solvents (HPLC grade or higher)

-

2.0 mL glass vials with screw caps

-

Orbital shaker with temperature control (set to 25 °C)

-

Centrifuge capable of >10,000 x g

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

HPLC-UV or UPLC-MS system for quantification

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

Procedure:

-

Preparation: Add an excess of solid 1-(Pyridin-4-yl)-1H-pyrazole-4-carboxylic acid to a 2.0 mL glass vial. "Excess" is key; a good starting point is 2-5 mg of solid per 1 mL of solvent. This ensures that the solution will be saturated.

-

Solvent Addition: Accurately add 1.0 mL of the selected solvent to the vial.

-

Equilibration: Cap the vials securely and place them on an orbital shaker. Agitate at a consistent speed (e.g., 250 rpm) at a controlled temperature (25 °C ± 0.5 °C) for 24 to 48 hours. This duration is typically sufficient to reach equilibrium, but should be confirmed by sampling at multiple time points (e.g., 24, 48, 72 hours) during initial method validation to ensure the concentration has plateaued.

-

Phase Separation: After equilibration, allow the vials to stand for at least 1 hour to let larger particles settle. Then, centrifuge the vials at >10,000 x g for 15-20 minutes to pellet all undissolved solid. This step is critical to avoid aspirating solid particles, which would artificially inflate the measured solubility.

-

Sample Collection: Carefully collect an aliquot of the clear supernatant. Do not disturb the solid pellet.

-

Filtration (Optional but Recommended): For aqueous and low-viscosity organic solvents, filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining fine particulates. This step must be validated to check for any potential drug adsorption to the filter material.

-

Dilution & Quantification: Prepare a dilution series of the supernatant in a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV, against a standard curve prepared from a known stock solution.

Visualizing the Workflow

The following diagram illustrates the key decision points and steps in the shake-flask solubility protocol.

Caption: Workflow for equilibrium solubility determination via the shake-flask method.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, structured table. This allows for easy comparison across different solvent systems and provides a foundational dataset for pre-formulation and modeling efforts.

Hypothetical Solubility Data Table

Below is a template table for recording and presenting the experimental results for 1-(Pyridin-4-yl)-1H-pyrazole-4-carboxylic acid. Researchers should populate this table with their own experimentally determined values.

| Solvent System | Solvent Type | Dielectric Constant (ε) | Measured Solubility (µg/mL) | Classification |

| pH 3.0 Buffer | Aqueous, Acidic | ~78.5 | Experimental Value | e.g., Soluble |

| pH 5.0 Buffer | Aqueous, Acidic | ~78.5 | Experimental Value | e.g., Sparingly Soluble |

| pH 7.4 Buffer | Aqueous, Neutral | ~78.5 | Experimental Value | e.g., Slightly Soluble |

| Methanol | Polar Protic | 32.7 | Experimental Value | e.g., Freely Soluble |

| Ethanol | Polar Protic | 24.5 | Experimental Value | e.g., Soluble |

| Acetonitrile | Polar Aprotic | 37.5 | Experimental Value | e.g., Sparingly Soluble |

| DMSO | Polar Aprotic | 47.0 | Experimental Value | e.g., Very Soluble |

| Propylene Glycol | Co-solvent | 32.0 | Experimental Value | e.g., Soluble |

Note: Dielectric constants are approximate values at room temperature. Classification should follow USP guidelines.

Interpreting the Results: A Mechanistic View

The solubility of 1-(Pyridin-4-yl)-1H-pyrazole-4-carboxylic acid is governed by the interplay between its intrinsic properties (pKa, crystal lattice energy) and the properties of the solvent (polarity, pH, hydrogen bonding capacity).

-

pH-Dependent Solubility: The molecule has two ionizable centers: the pyridine nitrogen (basic, pKa ~4-5) and the carboxylic acid (acidic, pKa ~3-4).

-

At low pH (e.g., 3.0) , the pyridine is protonated (pyridinium cation), and the carboxylic acid is primarily neutral. The resulting cationic species is expected to have higher aqueous solubility.

-

At neutral pH (e.g., 7.4) , the carboxylic acid is deprotonated (carboxylate anion), and the pyridine is neutral. The resulting anionic species should also be soluble.

-

At a pH between the two pKa values (e.g., pH 4.5-5.0) , the molecule will exist predominantly in its zwitterionic form, which often exhibits the lowest aqueous solubility (the isoelectric point). This phenomenon is known as the "solubility minimum".

-

-

Solvent Polarity: In general, "like dissolves like." The polar nature of the pyrazole, pyridine, and carboxylic acid moieties suggests that solubility will be higher in polar solvents (water, alcohols, DMSO) compared to non-polar solvents (e.g., hexane, not tested here but presumed to be very low).

-

Hydrogen Bonding: The ability of the solvent to act as a hydrogen bond donor or acceptor is crucial. Protic solvents like water and alcohols can hydrogen bond with the nitrogen and oxygen atoms in the molecule, effectively disrupting the crystal lattice and promoting solvation. Aprotic polar solvents like DMSO are excellent hydrogen bond acceptors and can also effectively solvate the molecule.

The relationship between these factors can be visualized as follows:

Caption: Key molecular and solvent properties influencing the solubility of the target compound.

Conclusion and Future Directions

This guide has established a robust, scientifically-grounded framework for determining the solubility of 1-(Pyridin-4-yl)-1H-pyrazole-4-carboxylic acid. By adhering to the detailed shake-flask protocol and leveraging a well-chosen panel of solvents, researchers can generate the high-quality data necessary to make informed decisions in the drug development process. The interpretation of this data, grounded in an understanding of pH-dependence and solvent-solute interactions, is paramount. The results from this investigation will directly inform pre-formulation strategies, guide the selection of appropriate animal models for pharmacokinetic studies, and ultimately contribute to the overall success of the development program.

References

-

Title: ICH Harmonised Tripartite Guideline Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

An In-depth Technical Guide to the Theoretical Properties of 1-(Pyridin-4-yl)-1H-pyrazole-4-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of the theoretical and physicochemical properties of 1-(Pyridin-4-yl)-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, and its combination with a pyridine moiety suggests a rich potential for biological activity. This document delves into the molecular structure, physicochemical characteristics, synthesis, and theoretical properties of the title compound, offering valuable insights for researchers, scientists, and professionals in drug development. By integrating computational analysis with established chemical principles, this guide aims to serve as a foundational resource for the rational design and development of novel therapeutics based on the pyridinyl-pyrazole framework.

Introduction and Significance

The fusion of pyrazole and pyridine rings in a single molecular entity creates a scaffold with a unique electronic and structural profile, making it a compelling candidate for drug discovery programs. Pyrazole derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and kinase inhibitory effects. The pyridine ring, a common motif in pharmaceuticals, can modulate physicochemical properties such as solubility and pKa, and engage in specific interactions with biological targets. The title compound, 1-(Pyridin-4-yl)-1H-pyrazole-4-carboxylic acid, combines these two privileged heterocycles, suggesting its potential as a versatile building block for the synthesis of novel bioactive molecules. The carboxylic acid group provides a convenient handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR).

Molecular Structure and Physicochemical Properties

The molecular structure of 1-(Pyridin-4-yl)-1H-pyrazole-4-carboxylic acid consists of a pyrazole ring substituted at the N1 position with a pyridin-4-yl group and at the C4 position with a carboxylic acid. The relative orientation of the pyridine and pyrazole rings is a key determinant of the molecule's overall conformation and its potential to interact with biological macromolecules.

| Property | Predicted/Analog Value | Source/Method |

| Molecular Formula | C₉H₇N₃O₂ | - |

| Molecular Weight | 189.17 g/mol | PubChem (CID: 911462254) |

| XLogP3 | 0.3 | PubChem (CID: 911462254) |

| Hydrogen Bond Donor Count | 1 | PubChem (CID: 911462254) |

| Hydrogen Bond Acceptor Count | 4 | PubChem (CID: 911462254) |

| Rotatable Bond Count | 2 | PubChem (CID: 911462254) |

| pKa (Carboxylic Acid) | ~3-4 | General Carboxylic Acids |

| pKa (Pyridine Nitrogen) | ~5-6 | Pyridine Derivatives |

Synthesis and Characterization

A plausible synthetic route to 1-(Pyridin-4-yl)-1H-pyrazole-4-carboxylic acid involves a multi-step process starting with the synthesis of the corresponding ethyl ester, followed by hydrolysis. This approach is common for the preparation of pyrazole carboxylic acids.

Proposed Synthetic Pathway

Caption: Proposed synthesis of 1-(Pyridin-4-yl)-1H-pyrazole-4-carboxylic acid.

Experimental Protocol (Adapted from General Procedures)

Step 1: Synthesis of Ethyl 1-(pyridin-4-yl)-1H-pyrazole-4-carboxylate

-

To a solution of ethyl 2-(ethoxymethylene)-3-oxobutanoate in ethanol, add an equimolar amount of 4-hydrazinopyridine.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford ethyl 1-(pyridin-4-yl)-1H-pyrazole-4-carboxylate.

Step 2: Hydrolysis to 1-(Pyridin-4-yl)-1H-pyrazole-4-carboxylic acid

-

Dissolve the ethyl ester from Step 1 in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 2 M).

-

Reflux the mixture for 2-4 hours until TLC analysis indicates the complete consumption of the starting material.

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Acidify the remaining aqueous solution to a pH of approximately 3-4 with a suitable acid (e.g., 2 M HCl) to precipitate the carboxylic acid.

-

Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrazole and pyridine ring protons. The two pyrazole protons should appear as singlets, and the pyridine protons as two sets of doublets. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (>10 ppm).

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbons of the pyrazole and pyridine rings, the ester carbonyl carbon, and the ethyl group carbons.

-

IR Spectroscopy: The infrared spectrum will be characterized by a broad O-H stretching band for the carboxylic acid from approximately 2500-3300 cm⁻¹, and a strong C=O stretching vibration around 1700-1725 cm⁻¹.

Theoretical Properties: A Computational Approach

Density Functional Theory (DFT) and molecular docking are powerful computational tools to elucidate the electronic structure, reactivity, and potential biological interactions of molecules.

Computational Workflow

The theoretical investigation of 1-(Pyridin-4-yl)-1H-pyrazole-4-carboxylic acid typically follows a structured computational workflow.

Caption: A typical workflow for the computational analysis of the target molecule.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability. For pyridinyl-pyrazole derivatives, the HOMO is typically localized over the electron-rich pyrazole ring, while the LUMO may be distributed across both the pyrazole and pyridine rings. A smaller HOMO-LUMO gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. The red regions indicate areas of negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue regions represent positive electrostatic potential (electron-poor), susceptible to nucleophilic attack. For 1-(Pyridin-4-yl)-1H-pyrazole-4-carboxylic acid, the oxygen atoms of the carboxylic acid and the nitrogen atoms of the pyrazole and pyridine rings are expected to be regions of high electron density (red), while the hydrogen atom of the carboxylic acid and the protons on the aromatic rings will be electron-deficient (blue).

Potential Applications in Drug Discovery

The 1-(Pyridin-4-yl)-1H-pyrazole-4-carboxylic acid scaffold is a promising starting point for the development of various therapeutic agents, particularly kinase inhibitors. Many pyrazole-containing compounds have been shown to target the ATP-binding site of kinases, which are often dysregulated in cancer and inflammatory diseases.

Hypothetical Kinase Inhibition Pathway

The diagram below illustrates a hypothetical mechanism by which a derivative of 1-(Pyridin-4-yl)-1H-pyrazole-4-carboxylic acid could inhibit a protein kinase involved in a cancer cell signaling pathway.

Caption: Hypothetical inhibition of a kinase-mediated signaling pathway.

Molecular Docking Insights

Molecular docking studies can predict the binding orientation of 1-(Pyridin-4-yl)-1H-pyrazole-4-carboxylic acid and its derivatives within the active site of a target kinase. Key interactions often involve hydrogen bonding between the pyrazole and pyridine nitrogens and the hinge region of the kinase, as well as interactions of the carboxylic acid group with charged or polar residues in the binding pocket. The pyridinyl and pyrazole rings can also form favorable pi-stacking interactions with aromatic residues in the active site.

Conclusion

1-(Pyridin-4-yl)-1H-pyrazole-4-carboxylic acid represents a molecule of considerable theoretical and practical interest for drug discovery. Its unique combination of two pharmacologically relevant heterocycles, along with a modifiable carboxylic acid functional group, provides a versatile platform for the design of novel bioactive compounds. The computational methodologies outlined in this guide, including DFT and molecular docking, offer a rational approach to understanding its electronic properties and predicting its interactions with biological targets. Further experimental validation of the theoretical properties and biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

- A series of novel 1,3,4-triarylpyrazoles containing different heterocycles has been prepared, characterized and screened for their in vitro antiproliferative activity against HePG-2, MCF-7, PC-3, A-549 and HCT-116 cancer cell lines. The biological results revealed that compound 6 showed the highest anticancer activity so it was subjected to a kinase assay study where it reduced the activity of several protein kinases including AKT1, AKT2, BRAF V600E, EGFR, p38α and

The Pyrazole Carboxylic Acid Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry.[1][2] Its derivatives, particularly those bearing a carboxylic acid moiety, exhibit a remarkable breadth of biological activities, establishing them as "privileged scaffolds" in the drug discovery pipeline.[3][4] This versatility stems from the pyrazole ring's unique physicochemical properties, which allow for diverse substitutions and interactions with various biological targets.[2] Clinically successful drugs like the anti-inflammatory agent Celecoxib, the antipsychotic CDPPB, and the anti-obesity drug Rimonabant feature the pyrazole core, underscoring its therapeutic potential.[2] This guide provides a comprehensive technical overview of the principal biological activities of pyrazole carboxylic acid derivatives, including their anti-inflammatory, anticancer, antimicrobial, and antiviral properties. We will delve into the underlying mechanisms of action, present detailed protocols for their biological evaluation, and explore the critical structure-activity relationships (SAR) that govern their efficacy.

The Foundation: Synthesis and Structure

The therapeutic utility of pyrazole derivatives is underpinned by robust and flexible synthetic methodologies. The most common and historically significant approach is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[2][5] This method allows for the introduction of a wide array of substituents, enabling fine-tuning of the molecule's steric and electronic properties. Other modern, efficient, and often eco-friendly methods have been developed, including those utilizing ultrasound irradiation or nano-ZnO catalysts to improve yields and shorten reaction times.[5][6] The inherent aromaticity and the presence of two nitrogen atoms allow the pyrazole ring to act as both a hydrogen bond donor and acceptor, facilitating strong and specific interactions with enzyme active sites.

Anti-inflammatory Activity: Selective COX-2 Inhibition

Perhaps the most well-documented activity of pyrazole derivatives is their anti-inflammatory effect, exemplified by the blockbuster drug Celecoxib (Celebrex).[4][7] These compounds function primarily as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme pivotal to the inflammatory cascade.[8][9]

Mechanism of Action

In response to pro-inflammatory stimuli, the COX-2 enzyme is induced and catalyzes the conversion of arachidonic acid into prostaglandin H2, a precursor for various prostaglandins that mediate pain and inflammation.[10][11] Non-steroidal anti-inflammatory drugs (NSAIDs) traditionally inhibit both COX-1 (a constitutively expressed isoform responsible for gastric protection and platelet function) and COX-2.[11][12] This non-selective inhibition is associated with gastrointestinal side effects.[7]

Pyrazole derivatives like Celecoxib achieve their selectivity due to structural features, such as a polar sulfonamide side chain, that bind to a specific hydrophilic pocket near the active site of the COX-2 enzyme.[8][12] This pocket is larger and more flexible in COX-2 than in COX-1, allowing for preferential binding and inhibition.[11] By selectively blocking COX-2, these derivatives reduce the production of inflammatory prostaglandins without significantly affecting the protective functions of COX-1, thereby offering a better safety profile.[11]

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This is a standard in vivo model to evaluate the acute anti-inflammatory activity of novel compounds.[13][14] The causality behind this choice is its high reproducibility and its ability to model the edematous component of acute inflammation.

-

Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for one week under standard laboratory conditions.

-

Grouping and Administration: Animals are fasted overnight and divided into groups (n=6): Control (vehicle), Standard (e.g., Indomethacin), and Test groups (different doses of the pyrazole derivative). The test compounds are administered orally or intraperitoneally.

-

Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% w/v carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

-

Measurement: The paw volume is measured immediately after injection and at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Calculation: The percentage inhibition of edema is calculated for each group relative to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

-

Self-Validation: The inclusion of a standard drug like Indomethacin validates the assay's sensitivity and provides a benchmark against which the potency of the test compounds can be judged. A statistically significant reduction in paw edema compared to the vehicle control indicates anti-inflammatory activity.[14]

Anticancer Activity: A Multi-pronged Attack

The pyrazole scaffold is a prominent feature in many compounds designed as anticancer agents.[15][16] Their mechanism of action is often multifaceted, targeting various hallmarks of cancer.

Mechanism of Action

Pyrazole carboxylic acid derivatives have been shown to exert their anticancer effects through several mechanisms:

-

Induction of Apoptosis: Many derivatives can trigger programmed cell death. For instance, Celecoxib has been associated with the activation of pro-apoptotic molecules like CASP3 and CASP9.[10]

-

Cell Cycle Arrest: These compounds can halt the progression of the cell cycle, often by increasing the expression of cell cycle inhibitors like p21 and p27, thereby preventing cancer cell proliferation.[10]

-

Inhibition of Angiogenesis: Some pyrazole derivatives can inhibit the formation of new blood vessels that tumors need to grow, for example, by decreasing the expression of Vascular Endothelial Growth Factor (VEGF).[10]

-

Kinase Inhibition: A significant number of modern anticancer drugs are kinase inhibitors, and many contain a pyrazole core. They can target specific kinases like EGFR and HER-2, which are often overactive in cancer cells.[15]

Experimental Protocol: MTT Assay for Cytotoxicity Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[17][18] It is chosen for its reliability and high-throughput capability. The assay's core principle is that mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is proportional to the number of living cells.[18]

-

Cell Seeding: Cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow attachment.[15][19]

-

Compound Treatment: The cells are treated with various concentrations of the pyrazole carboxylic acid derivatives for 48-72 hours. A vehicle control (e.g., DMSO) and a positive control (a standard anticancer drug) are included.

-

MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for another 2-4 hours at 37°C.

-

Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.[15]

-

Trustworthiness Check: To ensure the compound is selectively targeting cancer cells, the same assay should be run in parallel on non-malignant cell lines (e.g., normal fibroblasts).[17] A high Selectivity Index (SI = IC50 in normal cells / IC50 in cancer cells) indicates a promising therapeutic window.[17]

| Compound Reference | Target Cell Line | IC50 (µM) | Source |

| Compound 21 | HCT116 (Colon) | 0.39 ± 0.06 | [15] |

| Compound 21 | MCF-7 (Breast) | 0.46 ± 0.04 | [15] |

| Compound 22 | MCF-7 (Breast) | 0.01 | [15] |

| Compound 23 | NCI-H460 (Lung) | 0.03 | [15] |

| Compound 56 | Murine Cancer Line | < 5 | [15] |

Table 1: Examples of reported in vitro anticancer activity for various pyrazole derivatives.

Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens

Pyrazole carboxylic acid derivatives have demonstrated significant potential as antimicrobial agents, with activity against a spectrum of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[20][21][22][23]

Mechanism of Action

The exact mechanisms of antimicrobial action can vary depending on the specific derivative and the target organism. However, proposed mechanisms often involve the disruption of essential cellular processes. The structural features of the pyrazole ring and its substituents allow these molecules to interact with microbial enzymes or cell wall components, leading to inhibited growth or cell death. The lipophilicity and electronic properties conferred by different substituents are crucial in determining the potency and spectrum of activity.[23]

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This method is considered a gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[24][25][26] Its choice is justified by its quantitative nature and suitability for screening multiple compounds.

-

Preparation of Microtiter Plate: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in a suitable growth medium (e.g., Mueller-Hinton Broth). Concentrations may range from 128 µg/mL down to 0.25 µg/mL.[27]

-

Inoculum Preparation: Prepare a suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

-

Inoculation: Add the standardized inoculum to all wells containing the test compound.

-

Controls: Include a positive control well (broth + inoculum, no drug) to confirm bacterial growth and a negative control well (broth only) to ensure medium sterility. A standard antibiotic (e.g., Ciprofloxacin) should also be tested to validate the assay.[22]

-

Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which no turbidity (visible growth) is observed.[27]

| Compound Reference | Target Organism | MIC (µg/mL) | Source |

| Compound 3 | E. coli | 0.25 | [22] |

| Compound 4 | S. epidermidis | 0.25 | [22] |

| Compound 2h | Gram-positive bacteria | 6.25 | [14] |

| Nitro-substituted derivative | B. cereus | 128 | [21] |

Table 2: Examples of reported Minimum Inhibitory Concentrations (MIC) for pyrazole derivatives.

Antiviral Activity: Inhibiting Viral Replication

The application of pyrazole carboxylic acid derivatives extends to virology, with promising activity reported against several viruses, including Flaviviruses like Dengue (DENV) and West Nile Virus (WNV).[20][28][29]

Mechanism of Action

A key target for these derivatives in the context of DENV is the viral NS2B-NS3 protease.[28][29] This enzyme is essential for processing the viral polyprotein into functional viral proteins, a critical step in the virus's replication cycle. Pyrazole-3-carboxylic acid derivatives have been discovered that act as inhibitors of this protease. By binding to the active site, they block its function, thereby halting viral replication. Subsequent structure-activity relationship studies have delivered inhibitors with potent antiviral activity in cell-based assays, with EC50 values in the low micromolar range.[28][29]

Structure-Activity Relationships (SAR): A Guide to Rational Design

Understanding the structure-activity relationship (SAR) is crucial for optimizing the potency and selectivity of pyrazole carboxylic acid derivatives.[30][31][32]

Systematic modifications at different positions of the pyrazole ring have yielded critical insights:

-

N1-Position: The substituent at the N1 position significantly impacts activity. For instance, in anti-inflammatory COX-2 inhibitors like Celecoxib, a 4-sulfonamidophenyl group is key for binding to the selective pocket of the enzyme.[12]

-

C3-Position: This position typically holds the carboxylic acid or a derived functional group like an amide or ester. This group often acts as a critical anchoring point within the target's active site.[30][31]

-

C5-Position: The nature of the substituent at C5 is also vital. In many anti-inflammatory and anticancer derivatives, a substituted phenyl ring at this position is essential for potent activity.[15][30]

Conclusion and Future Perspectives

Pyrazole carboxylic acid derivatives have unequivocally proven their value in medicinal chemistry, transitioning from versatile building blocks to clinically successful therapeutic agents. Their ability to selectively inhibit enzymes like COX-2, disrupt multiple cancer pathways, and combat microbial and viral pathogens highlights their vast potential.

Future research will likely focus on several key areas. The development of novel pyrazole-based hybrids, which combine the pyrazole scaffold with other pharmacologically active moieties, could lead to dual-action agents with enhanced efficacy.[14] Furthermore, the application of computational tools, such as molecular docking and dynamic simulations, will continue to accelerate the rational design of next-generation derivatives with improved potency, selectivity, and pharmacokinetic profiles.[16] As our understanding of disease biology deepens, the privileged pyrazole carboxylic acid scaffold is poised to remain a highly fruitful area for the discovery of new and improved medicines.

References

-

Celebrex (Celecoxib) Pharmacology. (n.d.). News-Medical.Net. Retrieved from [Link]

-

Saeed, A., & Tantry, S. (2022). Celecoxib. In StatPearls. StatPearls Publishing. Retrieved from [Link]

-

Celecoxib. (n.d.). In Wikipedia. Retrieved from [Link]

-

Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109. Retrieved from [Link]

-

Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. Retrieved from [Link]

-

Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109. Retrieved from [Link]

-

Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Pharmaceutical Analysis, 6(2), 79-85. Retrieved from [Link]

-

Celecoxib Pathway, Pharmacodynamics. (n.d.). PharmGKB. Retrieved from [Link]

-

Kumar, V., et al. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. Retrieved from [Link]

-

What is the mechanism of Celecoxib? (2024). Patsnap Synapse. Retrieved from [Link]

-

Al-Zahrani, S. H. M. (2024). Assessment and evaluation of methods used for antimicrobial activity assay. Saudi Journal of Biological Sciences, 31(8), 104085. Retrieved from [Link]

-

Lan, R., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 42(5), 769-776. Retrieved from [Link]

-

Nitsche, C., et al. (2015). Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity. ACS Medicinal Chemistry Letters. Retrieved from [Link]

-

Martínez-Poveda, B., et al. (2019). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Drug Discovery Today, 24(1), 54-62. Retrieved from [Link]

-

Lan, R., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 42(5), 769-776. Retrieved from [Link]

-

Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry. Retrieved from [Link]

-

Sharma, P., & Kumar, V. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals, 15(12), 1500. Retrieved from [Link]

-

Al-Majid, A. M., & Barakat, A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6496. Retrieved from [Link]

-

Sarg, M., et al. (2016). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Journal of Inflammation Research, 9, 149-157. Retrieved from [Link]

-

Bekircan, O., et al. (2014). Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. Archiv der Pharmazie, 347(5), 357-368. Retrieved from [Link]

-

Wang, X., et al. (2024). Structural Optimization and Structure–Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Khan, S., et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. Retrieved from [Link]

-

Nitsche, C., et al. (2015). Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity. ACS Medicinal Chemistry Letters, 6(8), 1592-1600. Retrieved from [Link]

-

Kumar, V., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Retrieved from [Link]

-

Basic protocol to assess preclinical anticancer activity. (n.d.). ResearchGate. Retrieved from [Link]

-

Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation. (n.d.). MDPI. Retrieved from [Link]

-

Synthesis of Pyrazole Compounds by Using Sonication Method. (n.d.). International Journal of Trend in Scientific Research and Development. Retrieved from [Link]

-

From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.). Preprints.org. Retrieved from [Link]

-

Evaluation of Antimicrobial Efficacy. (2024). iFyber Blog. Retrieved from [Link]

-

Parker, N., et al. (2021). Testing the Effectiveness of Antimicrobial Chemicals and Drugs. Biology LibreTexts. Retrieved from [Link]

-

Sharma, D., et al. (2020). INSIGHT INTO ANTIMICROBIC EVALUATION TECHNIQUES AND THEIR ROLE IN BETTER ASSESSMENT OF ANTIMICROBIC AGENTS: A REVIEW. Semantic Scholar. Retrieved from [Link]

-

The MICs of antibacterial activity of the newly synthesized pyrazole derivatives compounds. (n.d.). ResearchGate. Retrieved from [Link]

-

Nitsche, C., et al. (2015). Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity. ACS Medicinal Chemistry Letters. Retrieved from [Link]

-

Barakat, A., et al. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Meddocs Publishers. Retrieved from [Link]

-

Chitra, S., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(24), 7589. Retrieved from [Link]

-

Ochiai, J. L. (2015). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. Current Medicinal Chemistry. Retrieved from [Link]

-

Ali, N., et al. (2025). Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. AZoNetwork. Retrieved from [Link]

-

Kumar, A., et al. (2015). Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 25(6), 1223-1229. Retrieved from [Link]

-

Sanna, M., et al. (2023). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules, 28(15), 5708. Retrieved from [Link]

-

Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview. (2022). YouTube. Retrieved from [Link]

-

Desideri, N., et al. (2019). Design, Synthesis, Antiviral Evaluation, and SAR Studies of New 1-(Phenylsulfonyl)-1H-Pyrazol−4-yl-Methylaniline Derivatives. Frontiers in Chemistry, 7, 214. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]

- 6. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. news-medical.net [news-medical.net]

- 9. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. ClinPGx [clinpgx.org]

- 11. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 12. Celecoxib - Wikipedia [en.wikipedia.org]

- 13. news-medical.net [news-medical.net]

- 14. Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 18. youtube.com [youtube.com]

- 19. researchgate.net [researchgate.net]

- 20. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biologica...: Ingenta Connect [ingentaconnect.com]

- 21. researchgate.net [researchgate.net]

- 22. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Assessment and evaluation of methods used for antimicrobial activity assay [wisdomlib.org]

- 26. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 32. pubs.acs.org [pubs.acs.org]

Unlocking Therapeutic Potential: A Technical Guide to Pyridine-Pyrazole Compounds and Their Molecular Targets

This guide provides an in-depth exploration of the burgeoning field of pyridine-pyrazole compounds, offering a technical narrative for researchers, scientists, and drug development professionals. Moving beyond a mere catalog of compounds and targets, we delve into the mechanistic rationale and practical methodologies that underpin the discovery and validation of novel therapeutics derived from this versatile scaffold. The pyridine-pyrazole core, a privileged structure in medicinal chemistry, has demonstrated a remarkable capacity to interact with a diverse array of biological targets, leading to promising candidates for a range of pathologies, from cancer to neurodegenerative and inflammatory diseases.

The Pyridine-Pyrazole Scaffold: A Privileged Foundation for Drug Discovery

The fusion of pyridine and pyrazole rings creates a unique heteroaromatic system with a rich electronic landscape. The distinct chemical properties of the nitrogen atoms in both rings—the pyridine nitrogen acting as a hydrogen bond acceptor and the pyrazole nitrogens capable of acting as both donors and acceptors—confer upon these molecules the ability to form specific and high-affinity interactions with protein targets.[1][2] This versatility is a key driver behind the widespread exploration of pyridine-pyrazole derivatives in drug discovery.[3]

I. Protein Kinases: Precision Targeting of Cellular Signaling

Protein kinases represent one of the most successfully targeted enzyme families in modern medicine, and pyridine-pyrazole compounds have emerged as potent and selective inhibitors.[4] Their ability to occupy the ATP-binding site, often forming critical hydrogen bonds with the hinge region of the kinase, makes them ideal candidates for anticancer therapies.[2]

A. The Rationale for Kinase Inhibition

Dysregulation of kinase activity is a hallmark of many cancers, driving uncontrolled cell proliferation, survival, and metastasis.[2] Pyridine-pyrazole inhibitors can effectively block these aberrant signaling pathways. For instance, derivatives have been designed to target key kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).[5]

B. Key Kinase Targets and Corresponding Pyridine-Pyrazole Inhibitors

| Compound Class | Target Kinase(s) | Therapeutic Area | IC50 / Potency | Reference |

| Pyrazolo[3,4-b]pyridines | TBK1 | Immuno-oncology, Autoimmune Diseases | 0.2 nM (for compound 15y) | [6] |

| Pyrazolo[1,5-a]pyridines | PI3Kγ/δ | Cancer Immunotherapy | 4.0 nM (PI3Kγ), 9.1 nM (PI3Kδ) (for compound 20e) | [7] |

| Pyrazole Derivatives | BCR-ABL | Chronic Myeloid Leukemia | - | [2] |

| Pyrazolopyridines | PDE4B | Inflammatory Diseases | Sub-nM (for compound 16) | [8] |

C. Experimental Workflow for Kinase Target Validation

A robust validation of a kinase target for a novel pyridine-pyrazole compound involves a multi-step process, moving from initial biochemical assays to more complex cellular and in vivo models.

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.[9]

Principle: The assay quantifies the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of the inhibitor indicates successful target engagement.[9]

Step-by-Step Protocol:

-

Compound Preparation: Prepare a serial dilution of the pyridine-pyrazole test compound in DMSO. A 10-point, 1:3 dilution series starting from 1 mM is recommended. Include a DMSO-only control.[9]

-

Kinase Reaction Setup: In a 96-well plate, add the diluted compound or DMSO control.

-

Add the purified kinase enzyme to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.[9]

-

Initiate the reaction by adding a mixture of the kinase-specific substrate peptide and ATP.

-

Incubate the plate at 30°C for 60 minutes.

-

ADP Detection: Add a proprietary reagent (e.g., ADP-Glo™ Reagent) to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.[9]

-

Add a second reagent (e.g., Kinase Detection Reagent) to convert the produced ADP back to ATP, which then drives a luciferase-based reaction, generating a luminescent signal. Incubate for 30 minutes at room temperature.[9]

-

Data Acquisition: Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and, therefore, the kinase activity.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Causality: This direct enzymatic assay provides unambiguous evidence of target inhibition, forming the foundation for further studies. The use of a known non-selective kinase inhibitor like Staurosporine as a positive control validates the assay's performance.[9]

Caption: Workflow for kinase inhibitor validation.

Following successful biochemical validation, the next critical step is to assess the compound's activity in a cellular context.[10][11]

Principle: These assays measure the effect of the compound on the viability and proliferation of cancer cell lines that are known to be dependent on the target kinase.[11]

Commonly Used Assays:

-

MTT Assay: A colorimetric assay that measures metabolic activity as an indicator of cell viability.

-

CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels, which correlate with the number of viable cells.[1]

General Protocol Outline:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the pyridine-pyrazole compound.

-